7-Chloro-N-phenylheptanamide
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Overview
Description
7-Chloro-N-phenylheptanamide: is an organic compound belonging to the amide class It features a heptanamide backbone with a phenyl group attached to the nitrogen atom and a chlorine atom at the seventh position of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-phenylheptanamide typically involves the reaction of 7-chloroheptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-N-phenylheptanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 7-amino-N-phenylheptanamide.
Substitution: Formation of 7-hydroxy-N-phenylheptanamide or other substituted derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-N-phenylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for investigating the metabolism and degradation of amides in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Mechanism of Action
The mechanism of action of 7-Chloro-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amide group can form hydrogen bonds with biological molecules, influencing their activity and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
7-Chloro-N-phenylbutanamide: A shorter chain analogue with similar chemical properties but different physical characteristics.
7-Chloro-N-phenylhexanamide: Another analogue with a slightly shorter chain, exhibiting similar reactivity but different solubility and melting point.
N-phenylheptanamide:
Uniqueness: 7-Chloro-N-phenylheptanamide is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
141381-75-1 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
7-chloro-N-phenylheptanamide |
InChI |
InChI=1S/C13H18ClNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
InChI Key |
YCMROAIHIVGNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCl |
Origin of Product |
United States |
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